molecular formula C9H14N2O B2524389 2-Amino-4-(pyridin-4-YL)butan-1-OL CAS No. 522633-92-7

2-Amino-4-(pyridin-4-YL)butan-1-OL

Cat. No. B2524389
CAS RN: 522633-92-7
M. Wt: 166.224
InChI Key: MHTABXJJPDGIAW-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-4-YL)butan-1-OL is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a chiral amino alcohol that contains a pyridine ring and an amino group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. In

Scientific Research Applications

Chemical and Biological Properties of Related Compounds

Research on compounds structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL reveals their significant potential in various scientific applications, ranging from chemistry to pharmacology. While direct studies on 2-Amino-4-(pyridin-4-YL)butan-1-OL specifically are scarce, insights into its potential applications can be drawn from research on similar compounds.

  • Heterocyclic Compounds' Synthesis and Properties : A review focusing on the chemistry and properties of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine highlights the diverse applications of these compounds. They are used in the formation of metal complexes, showing significant biological and electrochemical activity. This suggests a potential area where 2-Amino-4-(pyridin-4-YL)butan-1-OL could be explored, given its structural similarity to these compounds (Boča, Jameson, & Linert, 2011).

  • Flavour Compounds in Foods : Branched aldehydes, which are structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL, play a crucial role as flavor compounds in food. Their formation and degradation from amino acids are extensively reviewed, indicating the relevance of these compounds in food science. This opens up research avenues for 2-Amino-4-(pyridin-4-YL)butan-1-OL in food flavoring and preservation (Smit, Engels, & Smit, 2009).

  • Antimicrobial Potential : The antimicrobial potential of chitosan, an aminopolysaccharide, underscores the utility of nitrogen-containing compounds in fighting microbial infections. Given its structural features, 2-Amino-4-(pyridin-4-YL)butan-1-OL may offer similar antimicrobial capabilities, warranting further investigation into its applications in biotechnology and pharmaceuticals (Raafat & Sahl, 2009).

  • Inhibitors in Pharmacology : Compounds with imidazole scaffolds have been identified as selective inhibitors for various kinases, suggesting that 2-Amino-4-(pyridin-4-YL)butan-1-OL could serve as a precursor or active moiety in the development of new pharmacological inhibitors. This area of research has significant implications for the treatment of diseases such as cancer and inflammatory disorders (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

  • Corrosion Inhibition : Quinoline derivatives, closely related to the structural framework of 2-Amino-4-(pyridin-4-YL)butan-1-OL, have been extensively reviewed for their applications as anticorrosive materials. These findings open up potential research pathways for 2-Amino-4-(pyridin-4-YL)butan-1-OL in material science, particularly in the development of new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

2-amino-4-pyridin-4-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9(7-12)2-1-8-3-5-11-6-4-8/h3-6,9,12H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTABXJJPDGIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(pyridin-4-YL)butan-1-OL

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